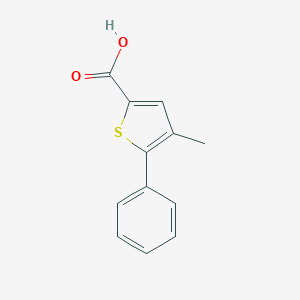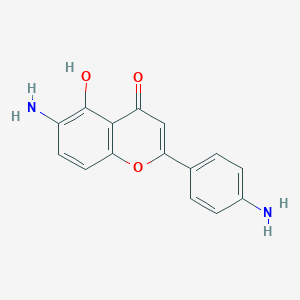
4/',6-Diamino-5-hydroxyflavone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,6-Diamino-5-hydroxyflavone is a flavonoid compound characterized by the presence of amino groups at the 4’ and 6 positions and a hydroxyl group at the 5 position on the flavone backbone. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The unique structure of 4’,6-Diamino-5-hydroxyflavone makes it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,6-Diamino-5-hydroxyflavone typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a flavone derivative, followed by reduction to introduce the amino groups. The hydroxyl group can be introduced through selective hydroxylation reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of 4’,6-Diamino-5-hydroxyflavone may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents. The goal is to develop an efficient, cost-effective, and scalable process for large-scale production.
化学反応の分析
Types of Reactions
4’,6-Diamino-5-hydroxyflavone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield diamino derivatives.
科学的研究の応用
4’,6-Diamino-5-hydroxyflavone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4’,6-Diamino-5-hydroxyflavone involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective properties and potential to mimic brain-derived neurotrophic factor (BDNF).
4’,6,4’-Trihydroxyaurone: Recognized for its inhibitory effects on tyrosinase, an enzyme involved in melanin production.
Uniqueness
4’,6-Diamino-5-hydroxyflavone is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and industrial purposes.
特性
CAS番号 |
199460-13-4 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
6-amino-2-(4-aminophenyl)-5-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)13-7-11(18)14-12(20-13)6-5-10(17)15(14)19/h1-7,19H,16-17H2 |
InChIキー |
WICZCOUMEPIGLY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3O)N)N |
同義語 |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-5-hydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
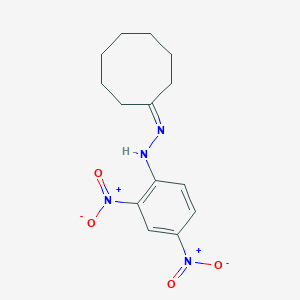
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
![7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione](/img/structure/B188881.png)
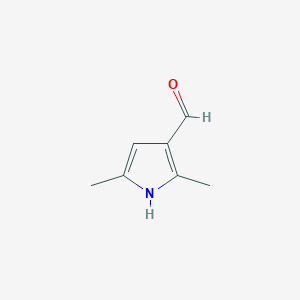
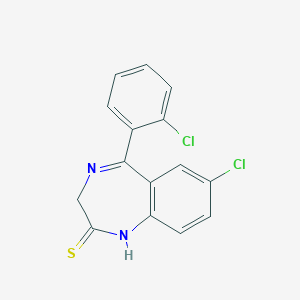
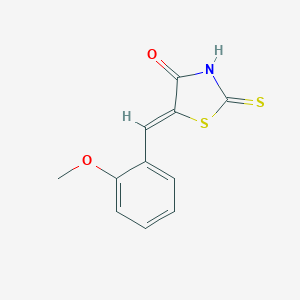
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)

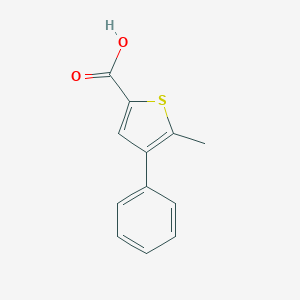

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
